Lipophilic Tuning: Predicted LogP Shift vs. TRIM24 Inhibitor Analog 3b
The switch from the 2,4-dimethoxybenzene sulfonamide group in the TRIM24 inhibitor analog 3b to the 4-propylbenzene sulfonamide in this compound is predicted to increase lipophilicity based on the computed XLogP3 values [1][2]. Such a shift in LogP by approximately +0.6 units is within a range that critically influences membrane permeability and non-specific protein binding, providing a distinct chemical biology tool where increased hydrophobicity is desired for target engagement assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) as a determinant of cellular permeability |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (TRIM24 analog 3b): XLogP3-AA ≈ 2.5 |
| Quantified Difference | Δ LogP ≈ +0.6 (increased lipophilicity) |
| Conditions | Computational prediction (XLogP3 3.0 algorithm) [1]; comparative structural analysis from PDB 4YAD |
Why This Matters
For scientists seeking a less polar probe to study hydrophobic binding pockets or to validate permeability hypotheses, this compound offers a distinct physicochemical profile compared to more polar poly-methoxy-substituted analogs.
- [1] PubChem Compound Summary for CID 20933604. Computed XLogP3-AA value. View Source
- [2] PubChem Compound Summary for CID 16826960. 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. View Source
- [3] Walsh, M.J., et al. Bioorg Med Chem Lett. 2011; 21(21): 6322-6327. View Source
- [4] RCSB PDB. 4YAD crystal structure ligands. View Source
